2-Ethoxyethyl-L-cysteine

Descripción general

Descripción

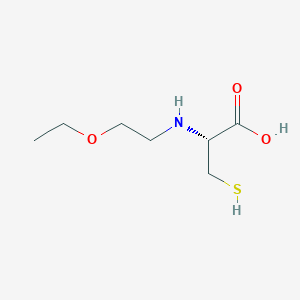

2-Ethoxyethyl-L-cysteine is a derivative of the amino acid L-cysteine. It is characterized by the presence of an ethoxyethyl group attached to the sulfur atom of the cysteine molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl-L-cysteine typically involves the reaction of L-cysteine with 2-ethoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

L-cysteine+2-ethoxyethanol→this compound

The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The industrial process may also incorporate steps for the recovery and recycling of solvents and catalysts to enhance sustainability .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethoxyethyl-L-cysteine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield the corresponding thiol derivative.

Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted cysteine derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research indicates that 2-Ethoxyethyl-L-cysteine exhibits significant antioxidant activity. It has been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This mechanism suggests potential applications in treating conditions characterized by oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

Cytoprotective Effects

Studies have demonstrated that this compound can protect renal cells from toxicity induced by reactive oxygen species (ROS). In vitro experiments with human kidney proximal tubule epithelial cells showed that this compound mitigated cell death and preserved mitochondrial function under oxidative stress conditions .

Therapeutic Potential in Cancer Treatment

Given its protective effects against oxidative damage, this compound may hold promise as an adjunct therapy in cancer treatment. Its ability to inhibit the cytotoxicity of certain chemotherapeutics while enhancing the efficacy of others positions it as a potential candidate for further clinical investigation .

Summary of Key Studies on this compound

Case Study: Protective Effects Against Cisplatin-Induced Nephrotoxicity

In a controlled study, renal cells treated with cisplatin exhibited significant cytotoxicity, which was notably reduced when co-treated with this compound. The study highlighted the compound's role in preserving cell viability and function, suggesting its utility in protecting against nephrotoxicity associated with certain cancer treatments .

Case Study: Neuroprotective Effects in Oxidative Stress Models

A series of experiments evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment significantly reduced apoptosis and improved cell survival rates compared to untreated controls, underscoring its potential application in neurodegenerative disease therapies .

Mecanismo De Acción

The mechanism of action of 2-Ethoxyethyl-L-cysteine involves its interaction with biological molecules, particularly proteins and enzymes. The ethoxyethyl group can modulate the reactivity of the cysteine moiety, affecting the compound’s ability to form disulfide bonds and interact with other biomolecules. This modulation can influence various cellular pathways, including those involved in oxidative stress response and signal transduction .

Comparación Con Compuestos Similares

Similar Compounds

L-cysteine: The parent amino acid, which lacks the ethoxyethyl group.

N-acetyl-L-cysteine: A derivative of L-cysteine with an acetyl group attached to the amino group.

S-methyl-L-cysteine: A derivative with a methyl group attached to the sulfur atom.

Uniqueness

2-Ethoxyethyl-L-cysteine is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and reactivity compared to its parent compound and other derivatives .

Actividad Biológica

2-Ethoxyethyl-L-cysteine (EE-L-Cys) is a derivative of L-cysteine, an amino acid known for its biological significance, particularly in antioxidant defense and cellular metabolism. This article explores the biological activity of EE-L-Cys, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Antioxidant Properties

EE-L-Cys is believed to exhibit antioxidant properties similar to those of its parent compound, L-cysteine. It can act as a precursor to glutathione, a critical antioxidant in the body that helps neutralize reactive oxygen species (ROS) and protects cells from oxidative stress. This property is crucial for maintaining cellular health and preventing damage associated with various diseases, including cancer and neurodegenerative disorders .

Modulation of Enzyme Activity

Research indicates that EE-L-Cys may modulate enzyme activities involved in metabolic pathways. It has been shown to influence the cysteine biosynthetic pathway, which is vital for synthesizing proteins and other biomolecules essential for cellular function. Additionally, it may affect the activity of enzymes that utilize cysteine as a substrate, thereby impacting various biochemical processes.

Pharmacokinetics

The pharmacokinetic profile of EE-L-Cys remains largely under-researched; however, insights can be drawn from studies on L-cysteine. After oral administration, L-cysteine is rapidly absorbed, reaching peak plasma concentrations within 1 to 2 hours. Similar absorption characteristics are anticipated for EE-L-Cys, although specific studies are needed to confirm this.

Table 1: Summary of Toxicity Studies on L-Cysteine

| Dose (mg/kg/day) | Observed Effects | Control Group Effects |

|---|---|---|

| 500 | Mild renal changes | No significant changes |

| 1000 | Moderate renal injuries | No significant changes |

| 2000 | Severe renal injuries; mortality risk | No significant changes |

These findings suggest that while L-cysteine can exhibit toxicity at high doses, further research is needed to establish a comprehensive safety profile for EE-L-Cys.

Potential Therapeutic Applications

Neuroprotection

Given its antioxidant properties, EE-L-Cys may have potential applications in neuroprotection. Studies have indicated that compounds enhancing glutathione levels can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability of EE-L-Cys to scavenge ROS could be beneficial in mitigating oxidative damage in neural tissues.

Cancer Therapy

EE-L-Cys might also play a role in cancer therapy by modulating redox status within tumor cells. By influencing the balance between oxidants and antioxidants, it could potentially enhance the efficacy of chemotherapeutic agents while protecting normal cells from oxidative damage .

Propiedades

Número CAS |

885457-17-0 |

|---|---|

Fórmula molecular |

C7H15NO3S |

Peso molecular |

193.27 g/mol |

Nombre IUPAC |

(2R)-2-amino-3-(2-ethoxyethylsulfanyl)propanoic acid |

InChI |

InChI=1S/C7H15NO3S/c1-2-11-3-4-12-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |

Clave InChI |

ALMNPOWSXDDYKJ-LURJTMIESA-N |

SMILES |

CCOCCNC(CS)C(=O)O |

SMILES isomérico |

CCOCCSC[C@@H](C(=O)O)N |

SMILES canónico |

CCOCCSCC(C(=O)O)N |

Sinónimos |

3-(2-Ethoxyethylthio)alanine; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.